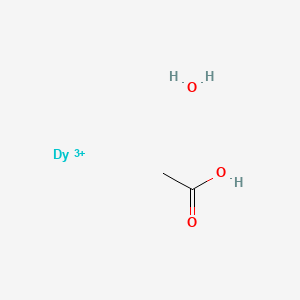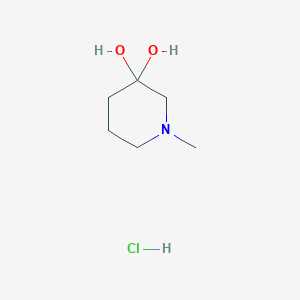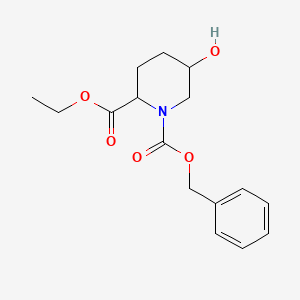
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C15H18BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl-ethoxy group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multiple steps:
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Piperidinyl-ethoxy Substitution: The piperidinyl-ethoxy group can be introduced through a nucleophilic substitution reaction using piperidine and ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the piperidinyl-ethoxy group can influence its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the piperidinyl-ethoxy group, making it less versatile in certain applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronic ester group, used in different synthetic applications.
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the piperidinyl-ethoxy group, affecting its reactivity and applications.
Uniqueness
3-Bromo-5-methoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of functional groups it possesses, which allows for diverse chemical transformations and applications. The presence of the piperidinyl-ethoxy group enhances its potential in medicinal chemistry and material science, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H18BrNO4 |
|---|---|
Molecular Weight |
356.21 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C15H18BrNO4/c1-20-13-8-11(9-18)7-12(16)15(13)21-10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3 |
InChI Key |
UGKBRFMBEGBKFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B11816600.png)
![[2-(Cyclopropylamino)-2-oxo-1-piperidin-4-ylethyl] 2,2,2-trifluoroacetate](/img/structure/B11816601.png)

![[2-(Azetidin-3-yl)pyrimidin-4-yl] 2,2,2-trifluoroacetate](/img/structure/B11816606.png)
![rac-tert-butyl (2R,6R)-8-oxa-4-azatricyclo[7.4.0.0,2,6]trideca-1(13),9,11-triene-6-carboxylate](/img/structure/B11816609.png)




![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![2-[1-Carbamoyl-2-(5-nitrofurfurylidene)hydrazino]acetic acid ethyl ester](/img/structure/B11816648.png)

![Propanoic acid, 2,2-dimethyl-, 1,1'-[[(hydroxymethyl)phosphinylidene]bis(oxymethylene)] ester](/img/structure/B11816675.png)
